molecular formula C13H11NO5 B14999963 methyl (2Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

methyl (2Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B14999963
M. Wt: 261.23 g/mol
InChI Key: YWGFLCBQBVTKRP-OQFOIZHKSA-N
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Description

METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH₃) attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1,3-benzodioxole and cyanoacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between the cyanoacetic acid and the benzodioxole derivative in the presence of a base, such as sodium ethoxide, to form the desired cyanoacrylate.

    Esterification: The final step involves the esterification of the cyanoacrylate intermediate with methanol to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of adhesives, coatings, and other materials due to its reactive cyano group.

Mechanism of Action

The mechanism by which METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its cyano and methoxy groups, in particular, make it a versatile compound for various applications.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

methyl (Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C13H11NO5/c1-16-10-4-8(3-9(6-14)13(15)17-2)5-11-12(10)19-7-18-11/h3-5H,7H2,1-2H3/b9-3-

InChI Key

YWGFLCBQBVTKRP-OQFOIZHKSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C(=O)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C(C#N)C(=O)OC

Origin of Product

United States

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